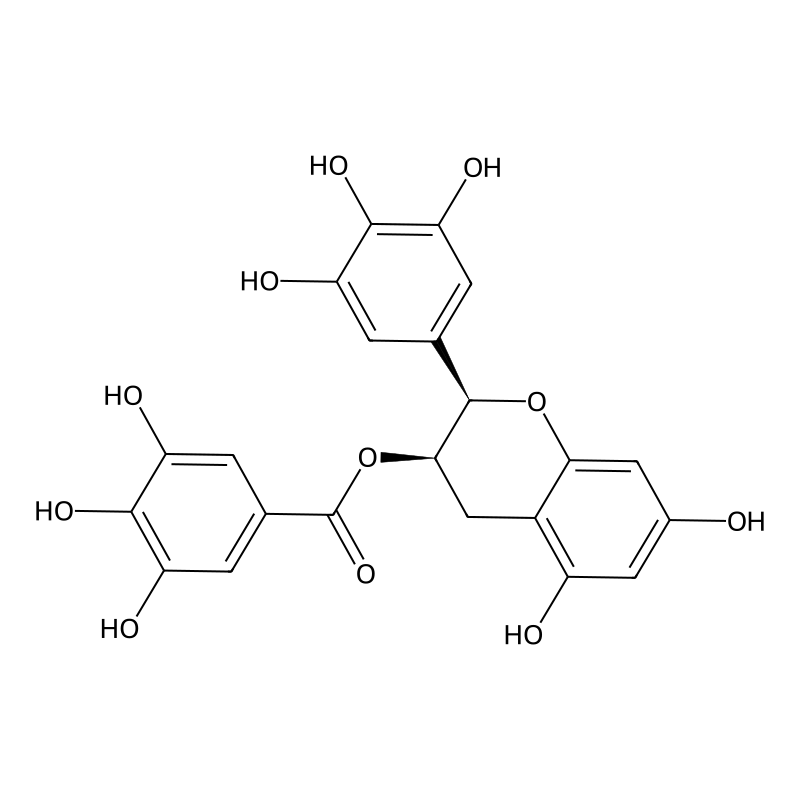

Epigallocatechin Gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Epigallocatechin gallate (EGCG, CAS 989-51-5) is the most abundant polyphenolic catechin extracted from Camellia sinensis. Structurally distinguished by its pyrogallol B-ring and galloyl D-ring, EGCG functions as an electron donor, hydrogen bond participant, and metal chelator. In industrial and pharmaceutical procurement, pure EGCG is prioritized over crude green tea extracts for applications requiring precise stoichiometric control, such as the green synthesis of metallic nanoparticles, covalent cross-linking of collagen-based biomaterials, and formulation of standardized antioxidant therapeutics. Because of its specific reactivity profile, EGCG requires strict handling protocols, maintaining optimal stability at acidic pH (3.5–4.5) and low temperatures to prevent rapid auto-oxidation and epimerization during storage and formulation [1].

Substituting pure EGCG with crude green tea extracts or non-gallated catechins (such as Epigallocatechin, EGC, or Epicatechin, EC) fundamentally alters formulation efficacy and process reproducibility. Crude extracts suffer from batch-to-batch variability and contain competing polyphenols that disrupt precise stoichiometric reactions, such as nanoparticle capping or protein cross-linking. Furthermore, substituting EGCG with EGC or EC results in a critical loss of the gallate moiety, which is directly responsible for EGCG's higher protein-binding affinity and its >40% higher radical scavenging capacity [1]. In biomaterial manufacturing, replacing EGCG with standard synthetic cross-linkers like glutaraldehyde achieves mechanical stability but introduces severe cytotoxicity, making EGCG a necessary substitute for biocompatible hydrogel and xenograft stabilization [2].

References

Antioxidant Capacity: EGCG vs. Non-Gallated Catechins (EGC/EC)

Quantitative TEAC (Trolox Equivalent Antioxidant Capacity) assays demonstrate that the presence of the galloyl moiety in EGCG amplifies its radical scavenging ability compared to non-gallated analogs. Across a broad pH range, EGCG exhibits at least a 40% higher TEAC value than Epigallocatechin (EGC) and Epicatechin (EC). This amplified capacity is attributed to the additive electron-donating effects of both the pyrogallol and galloyl structural elements, which are absent in EGC [1].

| Evidence Dimension | Trolox Equivalent Antioxidant Capacity (TEAC) |

| Target Compound Data | EGCG: Baseline TEAC driven by galloyl + pyrogallol additive effect |

| Comparator Or Baseline | EGC and EC: ~40% lower TEAC values |

| Quantified Difference | >40% higher radical scavenging capacity for EGCG |

| Conditions | Aqueous solution, pH-dependent TEAC assay |

Procurement of pure EGCG is required for high-performance antioxidant formulations where maximum radical scavenging per mole is critical.

Nanoparticle Synthesis: EGCG vs. Sodium Citrate

In the synthesis of gold nanoparticles (AuNPs), EGCG serves as a dual reducing and stabilizing capping agent, eliminating the need for secondary stabilizers. Compared to conventional Turkevich synthesis using sodium citrate, EGCG-mediated reduction allows for precise size tuning (e.g., 39 nm to 135 nm) by adjusting the EGCG-to-gold molar ratio. Furthermore, EGCG-AuNPs demonstrate higher selective cellular uptake in target models (such as HeLa cells) while exhibiting negligible toxicity to normal fibroblasts, a functionalization not achievable with standard citrate-AuNPs [1].

| Evidence Dimension | Nanoparticle functionalization and cellular uptake |

| Target Compound Data | EGCG-AuNPs: High selective uptake and dual reducing/capping capability |

| Comparator Or Baseline | Citrate-AuNPs: Nonspecific uptake, requires secondary functionalization |

| Quantified Difference | Measurable increase in selective target cell internalization for EGCG-AuNPs |

| Conditions | In vitro cellular uptake assays (HeLa, MDA-MB-231 vs. NIH3T3) |

Replaces multi-step nanoparticle synthesis protocols with a single-step, green process that inherently functionalizes the particles for biomedical targeting.

Biomaterial Cross-Linking: EGCG vs. Glutaraldehyde

EGCG is quantitatively validated as a physical and covalent cross-linker for collagen scaffolds and decellularized xenografts. Quantitative degradation studies show that porcine cartilage stabilized with 1.0% EGCG exhibits collagenase resistance equivalent to tissue fixed with 1.0% glutaraldehyde (retaining >80% mass after 18 days). Crucially, unlike glutaraldehyde, which is notoriously cytotoxic, EGCG maintains high cytocompatibility, actively promoting the proliferation and differentiation of human dental pulp cells seeded on the cross-linked scaffolds [1].

| Evidence Dimension | Collagenase resistance and cytocompatibility |

| Target Compound Data | 1.0% EGCG: >80% mass retention, high cell viability |

| Comparator Or Baseline | 1.0% Glutaraldehyde: Equivalent mass retention, high cytotoxicity |

| Quantified Difference | Equivalent mechanical stabilization with a near-total elimination of cross-linker-induced cytotoxicity |

| Conditions | 0.1% type 2 collagenase digestion over 18 days; in vitro cell culture |

Enables the manufacturing of mechanically robust, implantable biological scaffolds without the need for extensive post-cross-linking detoxification steps.

Single-Step Green Synthesis of Functionalized Metal Nanoparticles

Because EGCG acts as both a reducing and capping agent, it is a strictly preferred precursor for synthesizing gold and silver nanoparticles intended for drug delivery and radiotherapeutics. Its use bypasses the need for toxic reducing agents and secondary functionalization steps required when using standard citrate [1].

Biocompatible Cross-Linking of Collagen and Hydrogel Scaffolds

EGCG is prioritized over glutaraldehyde in the production of dermal fillers, wound healing matrices, and osteochondral xenografts. It provides equivalent enzymatic degradation resistance while maintaining a cytocompatible environment that supports cell proliferation and tissue integration[2].

High-Potency Standardized Antioxidant APIs

In pharmaceutical and advanced cosmetic formulations where maximum radical scavenging efficiency is required, pure EGCG is selected over EGC, EC, or crude extracts. Its >40% higher TEAC value ensures higher oxidative protection, provided the formulation is buffered to an acidic pH (3.5–4.5) to maintain molecular stability [3].

References

- [1] Chavva, S. R., et al. 'Size Dependency of Selective Cellular Uptake of Epigallocatechin Gallate-modified Gold Nanoparticles for Effective Radiosensitization.' ACS Applied Bio Materials 4.12 (2021): 8352-8361.

- [2] Kieswetter, K., et al. 'Suitability of EGCG as a Means of Stabilizing a Porcine Osteochondral Xenograft.' MDPI Bioengineering 4.4 (2017): 78.

- [3] Muzolf, M., et al. 'pH-Dependent Radical Scavenging Capacity of Green Tea Catechins.' Journal of Agricultural and Food Chemistry 56.3 (2008): 816-823.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 7 companies with hazard statement code(s):;

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H401 (25%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];

H411 (75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

SLIMQUICK is a popular, proprietary line of multi-ingredient nutritional supplements (MINS) marketed as weight loss products and sold widely in pharmacies and grocery stores as well on the internet. The major ingredients in the products include green tea extract, caffeine and various herbal, fruit and vegetable extracts. There have been rare reports of clinically apparent liver injury in patients taking SLIMQUICK products, the majority of which had clinical features suggestive of green tea hepatotoxicity.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

Explore Compound Types